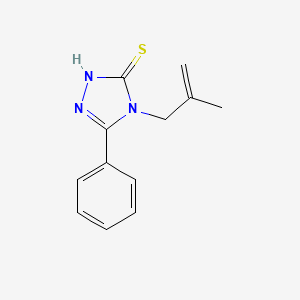![molecular formula C17H18N2O4S B2374040 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide CAS No. 941931-90-4](/img/structure/B2374040.png)
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It exhibits notable medicinal and pharmaceutical properties .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The compound was found to be effective in the synthesis of 1,3-thiazolidin-4-ones .科学的研究の応用
1. Antidiabetic and Anti-Hyperlipidemic Potential
Thiazolidinediones, which include N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide derivatives, have been investigated for their antidiabetic properties. Studies have demonstrated the effectiveness of these compounds in lowering blood glucose and triglyceride levels, with some showing comparable effects to the standard drug pioglitazone (Shrivastava et al., 2016).
2. Antimicrobial and Antifungal Properties
Research has shown that thiazolidinedione derivatives, including this compound, have significant antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, offering potential therapeutic interventions for microbial diseases (Desai et al., 2013).
3. Antioxidant and Anti-Inflammatory Activities
Certain derivatives of thiazolidinediones have exhibited notable antioxidant and anti-inflammatory activities. Studies suggest that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, making them promising agents for the treatment of inflammation-related disorders (Koppireddi et al., 2013).
4. Anticancer Potential
There is evidence that thiazolidinedione derivatives may have anticancer properties. Some compounds have been found to inhibit cancer cell growth, with some showing more potency than standard anticancer drugs. This highlights the potential of these compounds in the development of new cancer therapies (Deep et al., 2013).
5. Anticonvulsant Effects
Studies have also revealed that certain thiazolidinedione derivatives can act as anticonvulsant agents. These compounds have shown significant activity in tests for anticonvulsant effects and may also possess sedative-hypnotic properties without impairing learning and memory (Faizi et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-5-2-4-13(12-16)17(20)18-14-6-8-15(9-7-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUJBIFYMDNKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)
![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)
![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)
![N-(3-(difluoromethoxy)phenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2373964.png)
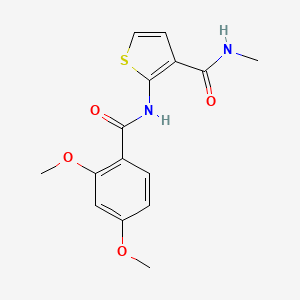
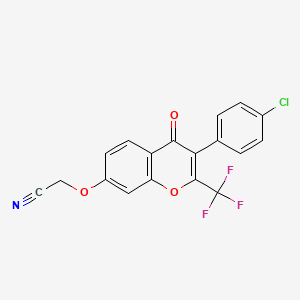
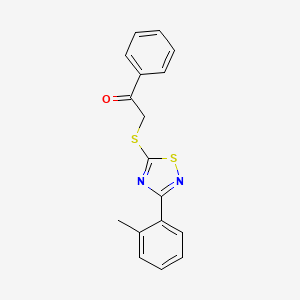
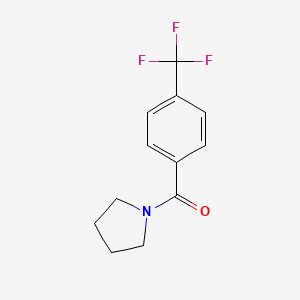
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)
![Methoxy[1-(thiophen-2-yl)ethyl]amine](/img/structure/B2373977.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)
